3-Fluoro-5-iodobenzaldehyde

Cross-coupling Oxidative addition Reactivity hierarchy

Synthesizing complex molecules with multiple reactive handles often requires cumbersome protecting group strategies. 3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4) provides a trifunctional scaffold with programmed, orthogonal reactivity: • Iodine at C5 undergoes fast oxidative addition in Pd-catalyzed cross-couplings (C-I bond dissociation energy ~57 kcal·mol⁻¹) • Aldehyde enables reductive amination, hydrazone formation, or other nucleophilic additions • Fluorine at C3 remains inert under standard coupling conditions, allowing late-stage C-F activation. This reactivity hierarchy eliminates protecting group steps, reduces synthesis time, and improves process mass efficiency. Supplied at 95% purity with reliable global availability.

Molecular Formula C7H4FIO
Molecular Weight 250.01 g/mol
CAS No. 914636-93-4
Cat. No. B1294276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodobenzaldehyde
CAS914636-93-4
Molecular FormulaC7H4FIO
Molecular Weight250.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)I)C=O
InChIInChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyXULKBHBAGSJSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4): Orthogonally Functionalized Building Block for Programmable Synthesis


3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4, molecular formula C₇H₄FIO, MW 250.01) is a halogenated benzaldehyde derivative that functions as a trifunctional synthetic intermediate. The compound integrates an aldehyde group with an iodine atom at the 5-position and a fluorine atom at the 3-position on the aromatic ring, creating a unique orthogonal reactivity profile [1]. It is supplied at purities of 95–98% by multiple vendors and is primarily employed in medicinal chemistry and materials science for sequential cross-coupling and further elaboration .

Why In‑Class Analogs Cannot Simply Replace 3‑Fluoro‑5‑iodobenzaldehyde in Multi‑Step Synthetic Pathways


The substitution pattern of 3-fluoro-5-iodobenzaldehyde creates a reactivity hierarchy that cannot be reproduced by mono‑halogenated or differently substituted benzaldehyde analogs. In palladium‑catalyzed cross-coupling reactions, the oxidative addition rate follows the order I > Br > Cl ≫ F, as established by competition experiments [1]. The iodine atom at the 5‑position therefore serves as the primary reactive site, while the fluorine atom at the 3‑position remains inert under standard coupling conditions due to its exceptionally high C–F bond dissociation energy (126 kcal·mol⁻¹ vs 57 kcal·mol⁻¹ for C–I) [2]. This orthogonality enables sequential functionalization that is impossible with, for example, 3‑iodobenzaldehyde (no fluorine for late‑stage modification) or 3‑fluorobenzaldehyde (no iodine for efficient cross‑coupling). Furthermore, the electron‑withdrawing fluorine substituent increases the electrophilicity of the aldehyde carbon, altering its reactivity in nucleophilic additions relative to the non‑fluorinated analog [3]. These compounded differences make direct substitution by a single‑halogen or regioisomeric congener unfeasible for syntheses that require programmed, sequential bond construction.

Quantitative Differentiation of 3‑Fluoro‑5‑iodobenzaldehyde Against Closest Analogs


Cross‑Coupling Reactivity Advantage Over the 5‑Bromo Analog

The iodine substituent in the target compound undergoes oxidative addition significantly faster than the bromine substituent in 3‑bromo‑5‑fluorobenzaldehyde. Competition experiments on aryl halides with an iron pincer complex established the relative rate order I > Br > Cl, confirming that aryl iodides react more rapidly than the corresponding bromides [1]. This translates to higher yields and milder conditions for Suzuki‑Miyaura, Heck, and Sonogashira couplings when the iodo compound is employed. Additionally, the C–I bond dissociation energy (57 kcal·mol⁻¹) is substantially lower than that of C–Br (68 kcal·mol⁻¹), reinforcing the mechanistic basis for the rate enhancement [2]. In contrast, the C–F bond (126 kcal·mol⁻¹) remains completely unreactive under identical conditions, preserving the 3‑fluoro substituent for subsequent transformations.

Cross-coupling Oxidative addition Reactivity hierarchy

Orthogonal Reactivity: Selective I‑Site Coupling with Inert F‑Site

Unlike 3‑iodobenzaldehyde, which lacks a second halogen, the target compound retains a fluorine atom that is inert under typical palladium‑catalyzed cross‑coupling conditions. The C–F bond dissociation energy (126 kcal·mol⁻¹) exceeds the C–I bond energy (57 kcal·mol⁻¹) by 69 kcal·mol⁻¹, rendering fluoride displacement negligible in standard Suzuki or Heck reactions [1]. This orthogonality permits a programmed two‑step sequence: first, cross‑coupling at the 5‑iodo position, followed by aldehyde elaboration or further functionalization at a later stage. In comparison, 3‑iodobenzaldehyde offers only one reactive halogen and the aldehyde group, limiting the synthetic sequence to two steps without the possibility of late‑stage fluorine‑dependent modifications such as metabolic stability enhancement.

Orthogonal functionalization Sequential synthesis Chemoselectivity

Electronic Activation of the Aldehyde Group by the 3‑Fluoro Substituent

The 3‑fluoro substituent exerts a significant electron‑withdrawing inductive effect (Hammett σ_m = +0.34) on the aromatic ring, which increases the electrophilicity of the aldehyde carbon relative to 3‑iodobenzaldehyde (σ_m for H = 0.00, for I = +0.35) [1]. While iodine also withdraws electrons (σ_m = +0.35), the fluorine effect leads to a distinct reactivity profile because fluorine’s strong field effect is transmitted through the σ‑framework without the polarizability associated with iodine. This difference influences both the rate of nucleophilic additions to the aldehyde and the stability of intermediates. For example, in Schiff base formation with primary amines, the target compound is expected to react faster than 3‑fluorobenzaldehyde (σ_m = +0.34 overall but lacking the iodo‑handle for subsequent coupling), yet maintains a reactivity–selectivity balance favorable for sequential transformations.

Aldehyde electrophilicity Hammett constants Nucleophilic addition

Divergent Boiling Point and Volatility Relative to 3‑Iodobenzaldehyde

The predicted boiling point of 3‑fluoro‑5‑iodobenzaldehyde is 259.3 ± 25.0 °C at 760 mmHg , substantially higher than the experimentally determined boiling point of 3‑iodobenzaldehyde (124–125 °C at 13 mmHg; corresponding to ~240–250 °C at 760 mmHg by extrapolation) . The reduced volatility of the fluorinated analog translates to lower evaporative losses during solvent removal and easier separation from low‑boiling by‑products. This physical‑property differentiation is relevant for purification scale‑up, where the higher boiling point of the target compound can simplify rotary evaporation protocols without risk of co‑distillation of product.

Physical properties Purification Volatility

ALDH Substrate Potential for Diagnostic Imaging Agent Development

A patent application (US 20120251449 A1) explicitly claims fluoro‑ and iodo‑containing aldehydes as substrates for aldehyde dehydrogenase (ALDH) for use as diagnostic imaging agents or therapeutic agents [1]. 3‑Fluoro‑5‑iodobenzaldehyde falls within the claimed structural scope. ALDH activity is monitored by either the formation of acid product or consumption of aldehyde substrate, with the halogen substitution pattern modulating both enzyme affinity and imaging signal intensity. While the patent does not provide head‑to‑head kinetic constants for every isomer, the specification prioritizes compounds bearing both fluorine and iodine substituents, indicating that the combination is preferred over mono‑halogenated or non‑iodinated analogs for achieving the desired balance of substrate turnover and imaging contrast.

Aldehyde dehydrogenase Diagnostic imaging Prodrug activation

Application Scenarios Where 3‑Fluoro‑5‑iodobenzaldehyde Delivers a Demonstrable Advantage


Sequential Cross‑Coupling for Diversity‑Oriented Synthesis

In drug‑discovery programs requiring rapid generation of compound libraries, the orthogonal reactivity of 3‑fluoro‑5‑iodobenzaldehyde allows a first Suzuki coupling at the 5‑iodo position, followed by aldehyde‑based diversification (e.g., reductive amination, hydrazone formation) and, when necessary, a late‑stage C–F activation under specialized conditions. This three‑point diversification from a single scaffold is unattainable with 3‑iodobenzaldehyde or 3‑fluorobenzaldehyde independently. Evidence for the fast oxidative addition of aryl iodides over bromides supports the selection of the iodo‑substituted target over the comparable 5‑bromo analog [1].

Synthesis of Fluorinated Biaryl Intermediates for Agrochemicals

Fluorine atoms are strategically introduced into agrochemical candidates to enhance metabolic stability and bioavailability. 3‑Fluoro‑5‑iodobenzaldehyde serves as a direct precursor to fluorinated biaryl aldehydes via Suzuki coupling, without the need for post‑coupling fluorination steps that often employ hazardous reagents. The higher boiling point of the target compound relative to 3‑iodobenzaldehyde reduces evaporative losses during workup, improving overall process mass efficiency in scale‑up campaigns .

Building Block for ALDH‑Targeted Imaging Probes

Researchers developing diagnostic imaging agents based on aldehyde dehydrogenase (ALDH) activity can employ 3‑fluoro‑5‑iodobenzaldehyde as a substrate scaffold. The compound is explicitly encompassed by patent claims covering fluoro‑ and iodo‑containing aldehydes for imaging and therapeutic applications [2]. Its dual halogen pattern provides both a reactive handle for bioconjugation (via iodine) and a fluorine tag that can be monitored by ¹⁹F MRI, offering a multi‑modal imaging capability that mono‑halogenated analogs cannot provide.

Programmed Synthesis of Fluorinated Conjugated Materials

In materials science, particularly for organic semiconductors and light‑emitting polymers, the sequential functionalization enabled by the iodine‑fluorine orthogonality allows the controlled introduction of aryl groups at the 5‑position while retaining the fluorine atom for tuning electronic properties (e.g., HOMO/LUMO levels). The electron‑withdrawing effect of fluorine, quantified by its Hammett constant (σₘ = +0.34), provides predictable modulation of the optical and electronic properties of the final macromolecular systems [3].

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